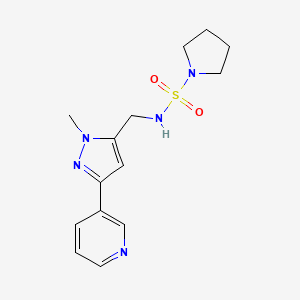

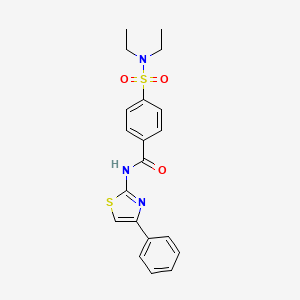

![molecular formula C17H18ClNO5S B2931804 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1788559-29-4](/img/structure/B2931804.png)

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamides are a class of compounds widely used in medicine due to their antibacterial properties . They contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . Benzo[b][1,4]dioxines are a class of organic compounds that contain a benzene ring fused to a 1,4-dioxin ring .

Molecular Structure Analysis

The molecular structure of sulfonamides and benzo[b][1,4]dioxines can be analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. For example, they can be used as alkyl transfer reagents . Benzo[b][1,4]dioxines can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, sulfonamides often exhibit good solubility in water due to their ability to form hydrogen bonds .科学的研究の応用

Synthesis and Biological Activity

- A study by Chen et al. (2010) focused on the synthesis of new derivatives related to your compound of interest, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, and evaluated their antiviral activity. These compounds showed some activity against the tobacco mosaic virus, highlighting the potential biological applications of such sulfonamide derivatives (Chen et al., 2010).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

- Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This highlights the potential of sulfonamide derivatives in cancer research and enzyme inhibition studies (Kucukoglu et al., 2016).

Antitumor Agents

- A study by Ilies et al. (2003) investigated halogenated sulfonamides, including compounds similar to your query, as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This research provides insights into the potential use of such compounds in developing antitumor agents (Ilies et al., 2003).

Enzyme Inhibition

- Research by Irshad et al. (2019) involved the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, evaluating their inhibitory activities against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. These findings suggest potential applications in enzyme inhibition and pharmacology (Irshad et al., 2019).

Environmental Impact

- A study by Ricken et al. (2013) explored the degradation of sulfonamides, similar to your compound, in Microbacterium sp. strain BR1. This research can contribute to understanding the environmental impact and biodegradation of such compounds (Ricken et al., 2013).

Chemiluminescence

- Research by Watanabe et al. (2010) involved the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which were investigated for their base-induced chemiluminescence. This highlights another potential application in chemical analysis and research (Watanabe et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO5S/c1-22-17(13-4-2-3-5-14(13)18)11-19-25(20,21)12-6-7-15-16(10-12)24-9-8-23-15/h2-7,10,17,19H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWOOBDOCQADHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

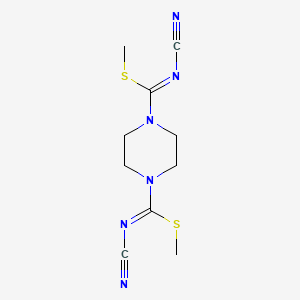

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931726.png)

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![N-cyclohexyl-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2931728.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)

![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)